rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol
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Overview
Description
“rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol” is a chiral compound featuring a cyclohexane ring substituted with a dibenzylamino group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol” typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced via hydroboration-oxidation or other hydroxylation reactions.
Attachment of the Dibenzylamino Group: The dibenzylamino group can be attached through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups or the cyclohexane ring.
Substitution: The dibenzylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified cyclohexane derivatives.
Substitution Products: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis due to its chiral nature.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding Studies: Investigated for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of “rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through competitive inhibition, allosteric modulation, or receptor binding, leading to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-diol: Lacks the dibenzylamino group.
Dibenzylamine: Lacks the cyclohexane ring and hydroxyl groups.
Chiral Amino Alcohols: Similar structure but different substituents.
Uniqueness
“rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol” is unique due to its specific combination of a chiral cyclohexane ring, dibenzylamino group, and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
rel-(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol is a compound of interest due to its potential biological activities. This compound, with the CAS number 868771-06-6 and molecular formula C20H25NO2, has been investigated for its pharmacological properties, particularly in the context of its interactions with biological systems.
- Molecular Weight : 311.41 g/mol
- Structure : The compound features a cyclohexane ring substituted with a dibenzylamino group and two hydroxyl groups at positions 1 and 2.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential effects on cellular processes, including cytotoxicity and enzyme inhibition.
Cytotoxicity
Recent studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance:
- The compound showed submicromolar cytotoxic activity against B16 melanoma cells, indicating its potential as an anticancer agent .
- A comparative analysis revealed that the enantiomerically pure forms of related compounds did not significantly differ in cytotoxic activity compared to their racemic counterparts .
Enzyme Inhibition
Research has indicated that this compound may act as an inhibitor of specific enzymes involved in cancer progression:
- Molecular docking studies suggest that this compound interacts with the colchicine binding site of tubulin, which is crucial for microtubule dynamics in cancer cells .
- Inhibition of tubulin polymerization was observed with related compounds, supporting the hypothesis that this compound could exert antivascular activities through similar mechanisms .
Case Studies
Several case studies have highlighted the biological implications of this compound:
Study | Findings |
---|---|
Study 1: Cytotoxicity Assessment | Demonstrated significant cytotoxic effects on B16 melanoma cells at submicromolar concentrations. |
Study 2: Enzyme Interaction | Showed that the compound inhibits tubulin polymerization in vitro, suggesting potential for cancer treatment. |
Study 3: Molecular Docking | Confirmed binding affinity to the colchicine site on tubulin via computational modeling. |
The proposed mechanism of action for this compound involves:
- Binding to Tubulin : The compound's structure allows it to bind effectively to tubulin's colchicine site.
- Inhibition of Microtubule Dynamics : By inhibiting tubulin polymerization, the compound disrupts normal mitotic processes in cancer cells.
Properties
Molecular Formula |
C20H25NO2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(1R,2S,3S)-3-(dibenzylamino)cyclohexane-1,2-diol |
InChI |
InChI=1S/C20H25NO2/c22-19-13-7-12-18(20(19)23)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18-20,22-23H,7,12-15H2/t18-,19+,20-/m0/s1 |
InChI Key |
LCYFRMAJUZEBOV-ZCNNSNEGSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]([C@@H](C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC(C(C(C1)O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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